2-(2-Fluoro-5-methoxyphenoxy)acetic acid

Catalog No.
S12541153
CAS No.
M.F
C9H9FO4
M. Wt
200.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluoro-5-methoxyphenoxy)acetic acid

Product Name

2-(2-Fluoro-5-methoxyphenoxy)acetic acid

IUPAC Name

2-(2-fluoro-5-methoxyphenoxy)acetic acid

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C9H9FO4/c1-13-6-2-3-7(10)8(4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

AWORYNBZCQPXOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)OCC(=O)O

2-(2-Fluoro-5-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H11F O4. It is classified as a phenoxyacetic acid derivative, characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This unique substitution pattern enhances its chemical properties, making it a subject of interest in various fields including medicinal chemistry and agrochemicals.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
  • Substitution: The fluorine atom on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents used.
  • Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

The reactions can lead to various products:

  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Production of alcohols or aldehydes.
  • Substitution: Generation of substituted phenoxyacetic acid derivatives.

Research indicates that 2-(2-Fluoro-5-methoxyphenoxy)acetic acid exhibits significant biological activity, particularly in modulating metabolic pathways. It has been studied for its potential effects on enzyme inhibition and receptor binding, making it relevant in pharmacological research, especially concerning metabolic disorders.

Synthetic Routes

The synthesis of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid typically involves the reaction of 2-fluoro-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This process proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the desired product.

Industrial Production

For large-scale production, methods are optimized to enhance yield and purity. Continuous flow reactors and automated systems may be utilized to improve efficiency in the synthesis process.

2-(2-Fluoro-5-methoxyphenoxy)acetic acid finds applications in several domains:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Used in studies related to enzyme inhibition and receptor interactions.
  • Industry: Employed in the formulation of herbicides, pesticides, and other agrochemicals.

Interaction studies have demonstrated that 2-(2-Fluoro-5-methoxyphenoxy)acetic acid selectively binds to specific molecular targets, influencing downstream signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications, particularly concerning metabolic regulation.

Several compounds share structural similarities with 2-(2-Fluoro-5-methoxyphenoxy)acetic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
2-(2-Fluoro-5-chlorophenoxy)acetic acidChlorine substitution instead of methoxyDifferent reactivity due to chlorine's electronegativity
2-(2-Fluoro-5-nitrophenoxy)acetic acidNitro group substitutionEnhanced electron-withdrawing effects affecting biological activity
2-(4-Methoxyphenyl)-4-(trifluoromethyl)butanoic acidTrifluoromethyl groupDistinct pharmacological profile affecting lipogenesis

Uniqueness

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

200.04848693 g/mol

Monoisotopic Mass

200.04848693 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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